molecular formula C10H6Br2N2 B129602 6,6'-Dibromo-3,3'bipyridine CAS No. 147496-14-8

6,6'-Dibromo-3,3'bipyridine

Cat. No. B129602
M. Wt: 313.98 g/mol
InChI Key: IJTQXCQPBVBRSV-UHFFFAOYSA-N
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Description

6,6’-Dibromo-3,3’bipyridine is a chemical compound with the molecular formula C10H6Br2N2 . It has an average mass of 313.976 Da and a monoisotopic mass of 311.889771 Da .


Molecular Structure Analysis

The IUPAC name for 6,6’-Dibromo-3,3’bipyridine is 2-bromo-5-(6-bromopyridin-3-yl)pyridine . The InChI and Canonical SMILES representations provide further details about its molecular structure .


Physical And Chemical Properties Analysis

6,6’-Dibromo-3,3’bipyridine has a molecular weight of 313.98 g/mol . It has a computed XLogP3-AA of 3.5, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its topological polar surface area is 25.8 Ų .

Scientific Research Applications

Bipyridine and its Derivatives Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances . They are extensively used as fundamental components in various applications, including:

  • Ligands for Catalysts : Bipyridine compounds strongly coordinate with metal centers, making them useful as ligands in catalysts . For instance, 2,2′,6,6′-tetramethyl-4,4′-bipyridine was obtained in high yield by the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr 2 (PPh 3) 2, Et 4 NI, and zinc powder .

  • Photosensitizers : Bipyridine derivatives can be used as photosensitizers. Photosensitizers are molecules that produce a chemical change in another molecule in a photochemical process .

  • Viologens : Viologens are a family of compounds that are derivatives of 4,4’-bipyridine. They are known for their ability to form stable radical cations .

  • Supramolecular Architectures : Bipyridine derivatives can be used in the construction of supramolecular architectures .

  • Synthesis of Biologically Active Molecules : Bipyridine derivatives can be used to synthesize biologically active molecules . The specific methods of application and the outcomes would depend on the particular molecule being synthesized .

  • Ligands for Catalysts : Bipyridine compounds strongly coordinate with metal centers, making them useful as ligands in catalysts . For instance, 2,2′,6,6′-tetramethyl-4,4′-bipyridine was obtained in high yield by the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr 2 (PPh 3) 2, Et 4 NI, and zinc powder .

  • Photosensitizers : Bipyridine derivatives can be used as photosensitizers . Photosensitizers are molecules that produce a chemical change in another molecule in a photochemical process .

  • Viologens : Viologens are a family of compounds that are derivatives of 4,4’-bipyridine . They are known for their ability to form stable radical cations .

  • Supramolecular Architectures : Bipyridine derivatives can be used in the construction of supramolecular architectures .

  • Synthesis of Novel Disubstituted Terpyridine Ligand : 6,6′′-Dibromo-2,2′:6′,2′′-terpyridine may be used in the synthesis of a novel disubstituted terpyridine ligand .

  • Organic Light Emitting Diodes (OLEDs) : Bipyridine derivatives can be used in the manufacture of OLEDs. These compounds can serve as host materials or transport layers in the device structure .

  • Solar Cells : Bipyridine-based compounds have been used in dye-sensitized solar cells. They can serve as sensitizers, capturing light and initiating the charge separation process .

  • Chemical Sensors : Bipyridine derivatives can be used in the development of chemical sensors. Their ability to coordinate with metal ions can be exploited to detect specific ions in a sample .

  • Biomedical Applications : Some bipyridine derivatives have shown potential in biomedical applications. For example, they can be used to develop new therapeutic agents or diagnostic tools .

  • Electrochromic Devices : Bipyridine derivatives can be used in the manufacture of electrochromic devices. These are devices that can change color in response to an applied voltage .

  • Synthesis of Novel Disubstituted Terpyridine Ligand : 6,6’-Dibromo-2,2’:6’,2’'-terpyridine may be used in the synthesis of a novel disubstituted terpyridine ligand .

properties

IUPAC Name

2-bromo-5-(6-bromopyridin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTQXCQPBVBRSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CN=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423776
Record name 6,6'-Dibromo-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6'-Dibromo-3,3'bipyridine

CAS RN

147496-14-8
Record name 6,6'-Dibromo-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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